3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-n-[(3-methoxyphenyl)methyl]propanamide
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Overview
Description
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-n-[(3-methoxyphenyl)methyl]propanamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-n-[(3-methoxyphenyl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions .
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Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine
- Reactants: 3-Chloro-5-(trifluoromethyl)pyridine and an appropriate boronic acid derivative.
- Conditions: Palladium catalyst, base, and solvent (e.g., toluene or ethanol).
- Outcome: Formation of the desired pyridine derivative.
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Step 2: Amination Reaction
- Reactants: The pyridine derivative from Step 1 and an amine (e.g., 3-methoxyphenylmethylamine).
- Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide), and controlled temperature.
- Outcome: Formation of the amine-substituted pyridine derivative.
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Step 3: Amidation Reaction
- Reactants: The amine-substituted pyridine derivative from Step 2 and a suitable acylating agent.
- Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), and controlled temperature.
- Outcome: Formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
- Major products: Oxidized derivatives with altered functional groups.
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Reduction
- Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
- Major products: Reduced derivatives with altered functional groups.
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Substitution
- The compound can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions.
- Common reagents: Nucleophiles like amines, thiols, or alkoxides.
- Major products: Substituted derivatives with new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkoxides, dimethylformamide, and controlled temperature.
Scientific Research Applications
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-n-[(3-methoxyphenyl)methyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a bioactive compound. It may interact with specific biological targets, leading to various biological effects.
Medicine: Explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: Utilized in the development of agrochemicals and other industrial products. Its chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-n-[(3-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4’-(trifluoromethyl)[1,1’-biphenyl]-2-methanamine
- Dimethyl 3-chloro-5-(trifluoromethyl)pyridin-2-ylbenzoyl]amino}methyl)malonate
Uniqueness
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-n-[(3-methoxyphenyl)methyl]propanamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-[(3-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O2/c1-26-13-4-2-3-11(7-13)9-23-15(25)5-6-22-16-14(18)8-12(10-24-16)17(19,20)21/h2-4,7-8,10H,5-6,9H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPCMUHEXMUANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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